

Causes of false positive results in Rh typing with Anti-CDE.

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Compound of Interest

Compound Name: Anti-cde

Cat. No.: B1209693

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Technical Support Center: Rh Typing with Anti-CDE

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential false positive results during Rh typing with **Anti-CDE** reagents.

Troubleshooting Guide

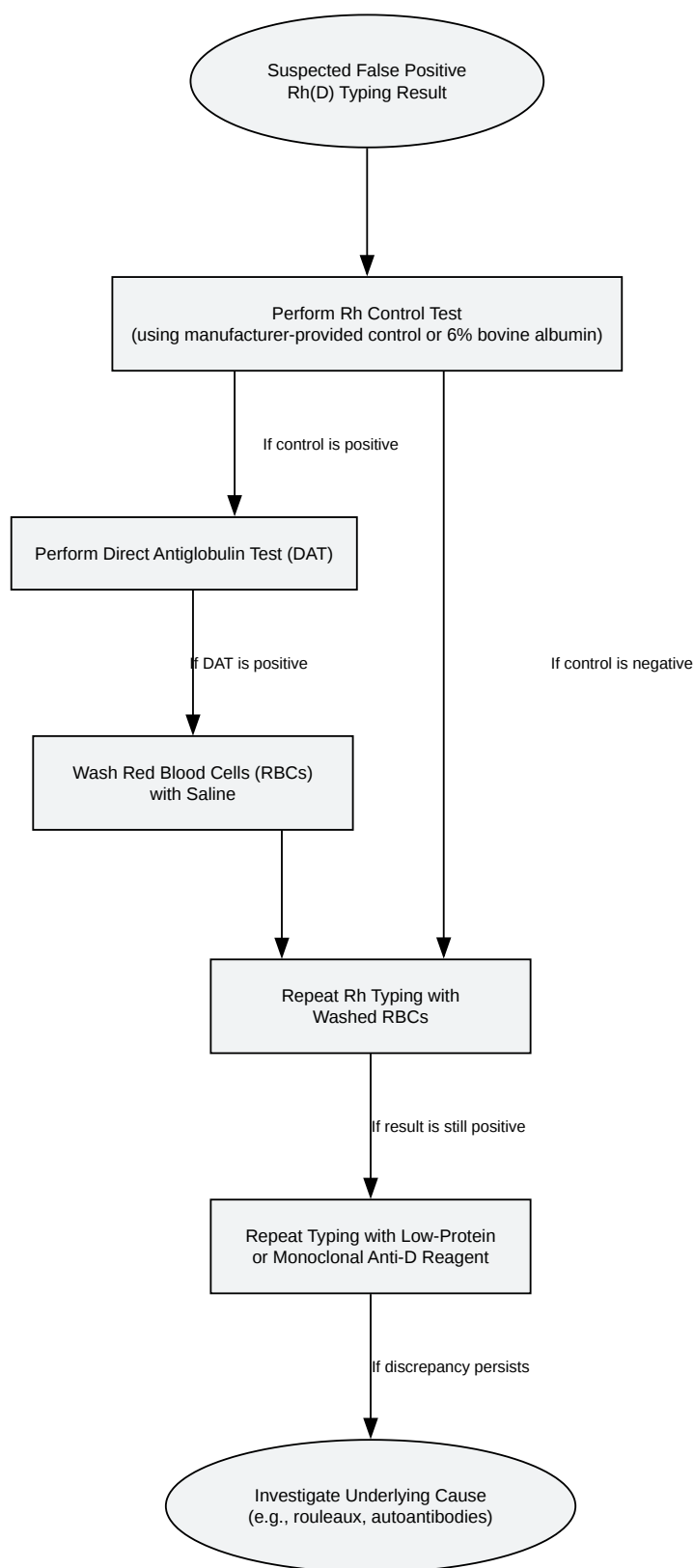
This guide is designed to help you identify and resolve common issues that can lead to false positive results in your Rh typing experiments.

Question: My Rh typing result is positive, but I suspect it might be a false positive. What are the initial steps I should take?

Answer:

When a false positive Rh typing result is suspected, a systematic approach is crucial. The first step is to ensure the validity of the result by running appropriate controls.

Initial Verification Workflow



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Caption: Initial troubleshooting workflow for a suspected false positive Rh typing result.

Question: What are the common causes of false positive results in Rh typing with **Anti-CDE**?

Answer:

False positive results in Rh typing can be broadly categorized into three areas: issues related to the patient's red blood cells (RBCs), problems with the reagents, and procedural errors.

Category	Cause	Description
Patient RBC-Related	Positive Direct Antiglobulin Test (DAT)	Patient's RBCs are coated with antibodies in vivo, causing spontaneous agglutination.[1]
Rouleaux Formation	RBCs stack together like coins, mimicking agglutination. This can be seen in patients with conditions like multiple myeloma.[1]	
Cold Agglutinins	Antibodies that cause RBCs to clump together at room temperature or lower.	
Autoagglutinins	Antibodies that react with the patient's own RBCs.[2]	
Reagent-Related	High-Protein Reagents	Contain additives that can cause false agglutination, especially if a proper control is not used.[1]
Contaminated Reagents	Bacterial or chemical contamination can lead to non-specific clumping of RBCs.[3]	
Albumin Autoagglutination	A phenomenon where the bovine albumin in the reagent causes RBCs to agglutinate.[4]	
Antibodies to Low-Frequency Antigens	Polyclonal antisera may contain antibodies to low-frequency antigens present on the patient's RBCs.[2]	
Procedural Errors	Heavy Cell Suspension	An excessively high concentration of RBCs can lead to non-specific aggregation.[5]

Prolonged Incubation	Incubating the test for too long can cause non-specific binding and apparent agglutination.[5]
Improper Centrifugation	Excessive speed or time can pack the cells too tightly, making them difficult to resuspend and leading to a false positive reading.
Misinterpretation of Results	Fibrin strands or other artifacts in the sample can be mistaken for true agglutination.[6]

Question: How can I differentiate between true agglutination and rouleaux?

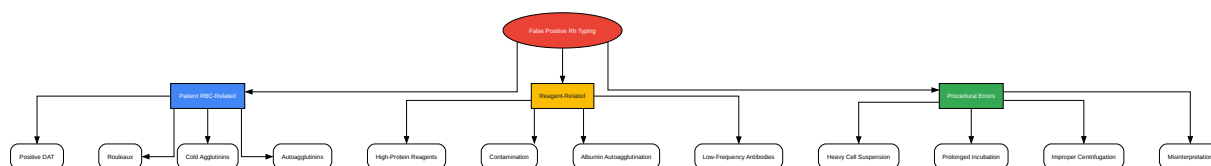
Answer:

The "saline replacement technique" is a simple and effective method to distinguish between true agglutination and rouleaux.

Experimental Protocol: Saline Replacement Technique

- After centrifugation of the test tube, carefully remove the plasma from the cell button.
- Add 1-2 drops of saline to the cell button.
- Gently resuspend the cell button and observe for agglutination.
- Interpretation:
 - If the agglutination disperses, it is likely due to rouleaux.
 - If the agglutination remains, it is likely true agglutination.

Logical Relationship of False Positive Causes



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Caption: Major categories and specific causes leading to false positive Rh typing results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an Rh control?

A1: An Rh control is essential for interpreting Rh typing results, especially when using high-protein reagents.[1] It helps to ensure that the observed agglutination is due to the specific reaction between the anti-D in the reagent and the D antigen on the red blood cells, and not due to other factors like autoantibodies or protein abnormalities.[2] A positive Rh control indicates that the Rh typing result may be a false positive and requires further investigation.

Q2: When should I perform a Direct Antiglobulin Test (DAT)?

A2: A DAT should be performed when a positive Rh control is observed.[2] It is also recommended for cord blood, neonatal samples, and any sample demonstrating autoagglutination to rule out false negative Rh typing due to blocked antigens.[2] A positive DAT indicates that the red blood cells are coated with antibodies in vivo, which can cause spontaneous agglutination and lead to a false positive Rh type.

Q3: Can the type of **Anti-CDE** reagent affect the likelihood of a false positive result?

A3: Yes. High-protein Anti-D reagents, which contain high molecular weight additives, are more likely to cause false positive results.[1] It is recommended to repeat the typing with a low-protein or monoclonal anti-D reagent if a false positive is suspected with a high-protein reagent. [2] Monoclonal reagents are less likely to contain contaminating antibodies to low-frequency antigens.[2]

Q4: What is the recommended procedure for washing red blood cells to resolve a suspected false positive?

A4: Washing the red blood cells with saline can help to remove interfering substances from the plasma, such as cold agglutinins or proteins causing rouleaux.

Experimental Protocol: Red Blood Cell Washing (Manual Method)

- Label a clean test tube.
- Add 2-4 drops of the patient's whole blood to the test tube.
- Fill the tube with isotonic saline.
- Centrifuge for 1 minute at approximately 3400 rpm.
- Decant the supernatant.
- Repeat steps 3-5 three more times for a total of four washes.
- After the final wash, resuspend the red blood cells in saline to create a 2-5% cell suspension for testing.

Q5: My sample shows a "mixed field" agglutination. What could be the cause?

A5: Mixed field agglutination, where there are both agglutinated and unagglutinated red blood cells, can be caused by several factors, including:

- Recent transfusion with Rh-positive blood to an Rh-negative patient.

- A large fetomaternal hemorrhage.
- Bone marrow or hematopoietic stem cell transplant.
- Certain rare Rh phenotypes.[\[2\]](#)

Experimental Protocols

Direct Antiglobulin Test (DAT) - Tube Method

1. Principle: The DAT is used to detect the presence of antibodies or complement components that are bound to the surface of red blood cells in vivo.

2. Materials:

- Patient's EDTA whole blood sample
- Anti-Human Globulin (AHG) reagent
- IgG-sensitized control cells
- Isotonic saline
- Test tubes
- Centrifuge

3. Procedure:

- Prepare a 2-5% suspension of the patient's red blood cells in saline.
- Wash the patient's red blood cells 3-4 times with saline, ensuring the supernatant is clear after the final wash.
- After the final wash, decant the supernatant completely and add 1-2 drops of AHG reagent to the dry cell button.
- Mix gently and centrifuge according to the reagent manufacturer's instructions.

- Gently resuspend the cell button and examine for agglutination.
- Record the results.
- To all negative tests, add one drop of IgG-sensitized control cells.
- Centrifuge, resuspend, and examine for agglutination. This step validates the negative result.

4. Interpretation:

- Positive DAT: Agglutination is observed after the addition of AHG reagent.
- Negative DAT: No agglutination is observed. The subsequent agglutination after adding control cells confirms the validity of the negative result.
- Invalid Test: If the control cells do not agglutinate in a negative test, the test is invalid and must be repeated.[\[3\]](#)

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